benzoylacetyl-CoA

Description

Properties

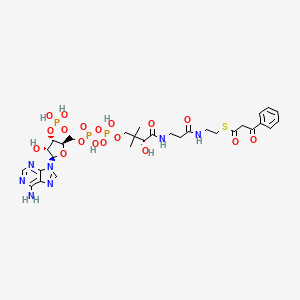

Molecular Formula |

C30H42N7O18P3S |

|---|---|

Molecular Weight |

913.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxo-3-phenylpropanethioate |

InChI |

InChI=1S/C30H42N7O18P3S/c1-30(2,25(42)28(43)33-9-8-20(39)32-10-11-59-21(40)12-18(38)17-6-4-3-5-7-17)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h3-7,15-16,19,23-25,29,41-42H,8-14H2,1-2H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t19-,23-,24-,25+,29-/m1/s1 |

InChI Key |

NHDPIYICCBKNNJ-FUEUKBNZSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)C4=CC=CC=C4)O |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)C4=CC=CC=C4)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)C4=CC=CC=C4)O |

Origin of Product |

United States |

Enzymatic Reactions Involving Benzoylacetyl Coa

Synthesis of Benzoylacetyl-CoA

The primary enzymatic reaction leading to the synthesis of this compound is the activation of benzoylacetate by a specific CoA ligase. In the context of ethylbenzene (B125841) degradation, this enzyme is referred to as benzoylacetate-CoA ligase. nih.govresearchgate.net This reaction requires ATP for the activation of the carboxyl group of benzoylacetate, which is then transferred to the thiol group of coenzyme A.

In the denitrifying bacterium 'Aromatoleum aromaticum', a benzoylacetate-CoA ligase is involved in the anaerobic degradation of acetophenone (B1666503), a key intermediate of ethylbenzene metabolism. researchgate.net The gene encoding this enzyme, bal, has been identified and is co-transcribed with genes for acetophenone carboxylase. nih.gov

Role of Acetophenone Carboxylase and Benzoylacetate Formation

Degradation of this compound

This compound is primarily degraded through a thiolytic cleavage reaction catalyzed by a 3-ketoacyl-CoA thiolase. ebi.ac.ukebi.ac.uk This reaction breaks the carbon-carbon bond between the alpha and beta carbons relative to the thioester group, releasing acetyl-CoA and forming benzoyl-CoA.

The reaction is as follows: this compound + Coenzyme A → Benzoyl-CoA + Acetyl-CoA

This step is a crucial part of the beta-oxidation-like pathway for aromatic compounds. While the specific thiolase responsible for this cleavage in the ethylbenzene degradation pathway has been described as "so far unknown" in some literature, it is a key enzymatic step. researchgate.net In mitochondrial metabolism, this compound is a known substrate for 3-ketoacyl-CoA thiolase. ebi.ac.uk

Enzymes Associated with Benzoylacetyl Coa Metabolism

The metabolism of benzoylacetyl-CoA involves a specific set of enzymes that catalyze its formation and breakdown. The table below details the key enzymes, their functions, and the organisms in which they have been studied.

| Enzyme Name | EC Number | Function | Organism(s) |

| Benzoylacetate-CoA ligase | Not yet assigned | Catalyzes the formation of this compound from benzoylacetate, ATP, and Coenzyme A. | Azoarcus sp. strain EbN1, Aromatoleum aromaticum |

| 3-Ketoacyl-CoA thiolase | EC 2.3.1.16 | Catalyzes the thiolytic cleavage of this compound into benzoyl-CoA and acetyl-CoA. | Rat liver mitochondria, various bacteria |

Research Findings on Benzoylacetyl Coa

Research has elucidated the central role of benzoylacetyl-CoA in specific metabolic contexts. The table below summarizes key findings from studies on its formation and degradation.

| Research Focus | Key Findings | Organism/System |

| Anaerobic Ethylbenzene (B125841) Degradation | The pathway proceeds via acetophenone (B1666503), which is carboxylated to benzoylacetate, then activated to this compound, and finally cleaved to acetyl-CoA and benzoyl-CoA. ebi.ac.uknih.gov | Azoarcus sp. strain EbN1 |

| Mitochondrial Beta-Oxidation | 3-Phenylpropionyl-CoA is metabolized to this compound, which is a substrate for 3-ketoacyl-CoA thiolase. ebi.ac.uk | Rat liver mitochondria |

| Gene Identification | The gene bal, likely encoding benzoylacetate-CoA ligase, was identified upstream of the acetophenone carboxylase genes (apc) and is co-transcribed with them. nih.gov | Azoarcus sp. strain EbN1 |

Microbial Systems and Ecological Relevance

Occurrence in Denitrifying Bacteria

Denitrifying bacteria are facultative anaerobes that play a crucial role in the nitrogen cycle and the bioremediation of contaminated environments. Several species within this group have been shown to metabolize aromatic compounds through pathways involving benzoylacetyl-CoA.

Members of the genus Azoarcus, such as Aromatoleum aromaticum strain EbN1 (formerly Azoarcus sp. strain EbN1) and Azoarcus evansii, are well-studied for their ability to anaerobically degrade alkylbenzenes like toluene (B28343) and ethylbenzene (B125841). asm.orgbesjournal.com In strain EbN1, the degradation pathways for these two compounds are distinct but converge at the central intermediate, benzoyl-CoA. asm.org

The anaerobic degradation of ethylbenzene in strain EbN1 proceeds through a series of enzymatic reactions:

Ethylbenzene is oxidized to (S)-1-phenylethanol by ethylbenzene dehydrogenase. nih.govkarger.com

(S)-1-phenylethanol is then converted to acetophenone (B1666503) by (S)-1-phenylethanol dehydrogenase. nih.govkarger.com

Acetophenone is carboxylated to form benzoylacetate by acetophenone carboxylase. nih.govkarger.com

Benzoylacetate is subsequently activated to this compound by benzoylacetate-CoA ligase (encoded by the bal gene). nih.govkarger.comkarger.com

Finally, this compound is thiolytically cleaved by a yet-to-be-identified thiolase to yield benzoyl-CoA and acetyl-CoA. nih.govkarger.comresearchgate.net

This pathway highlights the central role of this compound as the precursor to benzoyl-CoA, a common intermediate in the anaerobic metabolism of many aromatic compounds. besjournal.comasm.org Genomic studies of strain EbN1 have identified gene clusters responsible for these transformations. For instance, the genes encoding acetophenone carboxylase (apc1-5) and benzoylacetate-CoA ligase (bal) are co-transcribed. nih.gov However, the specific gene for the final thiolytic cleavage of this compound has not yet been definitively identified. asm.orgresearchgate.net

Azoarcus evansii also utilizes a benzoyl-CoA pathway for the degradation of aromatic compounds. besjournal.com The genes for the enzymes involved in the central benzoyl-CoA pathway have been cloned and sequenced from this organism, providing further insight into the molecular basis of anaerobic aromatic catabolism. researchgate.net

Table 1: Key Enzymes and Genes in the Ethylbenzene Degradation Pathway of Azoarcus sp. strain EbN1 Leading to this compound

| Enzyme | Gene(s) | Reaction |

|---|---|---|

| Ethylbenzene dehydrogenase | ebdABC | Ethylbenzene → (S)-1-Phenylethanol |

| (S)-1-Phenylethanol dehydrogenase | ped | (S)-1-Phenylethanol → Acetophenone |

| Acetophenone carboxylase | apc1-5 | Acetophenone → Benzoylacetate |

| Benzoylacetate-CoA ligase | bal | Benzoylacetate → this compound |

| This compound thiolase | Unidentified | This compound → Benzoyl-CoA + Acetyl-CoA |

Thauera aromatica is another prominent denitrifying bacterium known for its metabolic versatility in degrading aromatic compounds. nih.gov Like Azoarcus, it utilizes benzoyl-CoA as a central intermediate. nih.govresearchgate.net While the primary focus in T. aromatica has been on the downstream processing of benzoyl-CoA via benzoyl-CoA reductase, the formation of benzoyl-CoA from various precursors implies pathways that can involve intermediates like this compound, particularly when degrading substituted aromatics. nih.govresearchgate.net The genes encoding the enzymes for the central benzoyl-CoA pathway in T. aromatica have been extensively studied and show similarities to those in other bacteria like Rhodopseudomonas palustris. nih.gov The organism can metabolize phenylalanine to benzoyl-CoA through a pathway distinct from that in plants, involving successive oxidative decarboxylations. nih.gov

Azoarcus spp. (e.g., Strain EbN1, A. evansii)

Role in Photosynthetic Bacteria (Rhodopseudomonas palustris)

The purple non-sulfur bacterium Rhodopseudomonas palustris is a metabolically diverse microorganism capable of anaerobic photoheterotrophic growth on a wide array of aromatic compounds, including benzoate (B1203000) and 4-hydroxybenzoate (B8730719). frontiersin.orgcapes.gov.br The catabolism of these compounds converges on the benzoyl-CoA pathway. frontiersin.orgnih.gov R. palustris activates benzoate to benzoyl-CoA using a benzoate-CoA ligase. capes.gov.brrcsb.org The resulting benzoyl-CoA is then dearomatized by benzoyl-CoA reductase. While direct evidence for a pathway proceeding through this compound is less prominent for simple benzoates, the degradation of more complex aromatic structures can necessitate such intermediates. The enzymes of the benzoyl-CoA pathway in R. palustris have been characterized, and their genetic organization shows both similarities and differences compared to denitrifying bacteria, suggesting variations in the metabolic strategies for ring cleavage. nih.gov For example, R. palustris synthesizes at least three different CoA ligases that can activate benzoate, highlighting its metabolic flexibility. csic.es

Metabolism in Sulfate-Reducing and Fermenting Bacteria

This compound is also an intermediate in the anaerobic metabolism of certain aromatic compounds by sulfate-reducing and fermenting bacteria. In these strict anaerobes, the degradation of ethylbenzene is proposed to proceed via acetophenone, which is then carboxylated to benzoylacetate and subsequently converted to this compound before being cleaved to benzoyl-CoA and acetyl-CoA. asm.orgresearchgate.net

Sulfate-reducing bacteria (SRB) are critical in anoxic environments where they utilize sulfate (B86663) as a terminal electron acceptor. frontiersin.org The benzoyl-CoA pathway is a central metabolic route in many SRB that degrade aromatic compounds. nih.gov For example, in Desulfosarcina cetonica, a class II benzoyl-CoA reductase complex has been isolated, indicating the importance of this pathway. nih.gov While the energy metabolism of these strict anaerobes differs from facultative anaerobes, the core logic of converting diverse aromatic substrates to a central intermediate like benzoyl-CoA, potentially via this compound, appears to be a conserved strategy.

Fermenting bacteria, such as Syntrophus aciditrophicus, degrade aromatic compounds in syntrophic association with other microorganisms. These bacteria also utilize the benzoyl-CoA pathway, and evidence suggests that the downstream steps of the pathway, following ring reduction, are similar to those in other anaerobes, involving intermediates like dienoyl-CoA.

Genomic Markers for Catabolic Pathways

The genes encoding the enzymes of the benzoyl-CoA pathway, including those involved in the formation and conversion of this compound, serve as valuable genomic markers for identifying the catabolic potential of microorganisms. frontiersin.orgnih.gov The presence of genes like benzoate-CoA ligase (bcl) and benzoyl-CoA reductase can indicate whether an organism metabolizes aromatic compounds aerobically, anaerobically, or through a hybrid pathway. frontiersin.orgnih.gov For example, specific motifs within benzoate-CoA ligase genes can help distinguish them from other aryl-CoA ligases. frontiersin.org The organization of these genes into clusters, often forming operons, facilitates their regulation and coordinated expression in response to the presence of aromatic substrates. nih.govresearchgate.netnih.gov The identification of these gene clusters in microbial genomes is a key tool for predicting the metabolic capabilities of an organism and its potential role in bioremediation. genome.jp

Table 2: Examples of Gene Clusters Related to Benzoyl-CoA Metabolism

| Organism | Gene Cluster | Function | Reference |

|---|---|---|---|

| Aromatoleum aromaticum EbN1 | apcABCDEbal | Encodes acetophenone carboxylase and benzoylacetate-CoA ligase for ethylbenzene degradation. | nih.govcsic.es |

| Thauera aromatica | bcr genes | Encodes subunits of benzoyl-CoA reductase for the dearomatization of benzoyl-CoA. | nih.gov |

| Rhodopseudomonas palustris | bad genes | Encodes enzymes for the benzoyl-CoA degradation pathway. | nih.gov |

Biotechnological Implications (e.g., Bioremediation)

The microbial pathways involving this compound are of significant biotechnological interest, particularly for bioremediation. Microorganisms that can degrade toxic aromatic hydrocarbons, such as those found in petroleum-contaminated sites, are essential tools for environmental cleanup. nih.gov Understanding the enzymatic and genetic basis of these degradation pathways allows for the development of strategies to enhance the efficiency of bioremediation processes. mdpi.comresearchgate.net

For instance, the ability of bacteria like Azoarcus and Thauera to anaerobically mineralize pollutants like ethylbenzene and toluene highlights their potential for in-situ bioremediation of anoxic contaminated aquifers and sediments. asm.orgnih.gov The enzymes within these pathways, such as ligases and thiolases that process this compound, represent potential targets for genetic engineering to create "designer microbes" with enhanced degradation capabilities for specific pollutants. mdpi.comresearchgate.net By harnessing the natural catabolic potential of these microorganisms, it is possible to develop sustainable and cost-effective solutions for environmental pollution. nih.gov

Regulation and Genetic Aspects of Benzoylacetyl Coa Pathways

Gene Clusters Encoding Metabolic Enzymes

The genes that code for the enzymes in benzoylacetyl-CoA and related metabolic pathways are typically organized into functional clusters or operons. nih.gov This co-localization facilitates the coordinated expression of all the proteins required for a specific metabolic task. frontiersin.org

In the denitrifying bacterium Azoarcus-like strain EbN1, the anaerobic degradation of ethylbenzene (B125841) proceeds through intermediates including acetophenone (B1666503) and benzoylacetate, which is then converted to this compound. ebi.ac.uknih.gov The genes for this pathway are found on a 56-kb DNA contig. ebi.ac.uknih.gov Key genes include the apc1-5 operon, which is believed to encode the subunits of acetophenone carboxylase, and the upstream bal gene, which likely codes for benzoylacetate CoA-ligase. ebi.ac.uknih.gov Another operon contains genes for the initial steps, including ebdABC for ethylbenzene dehydrogenase and ped for (S)-1-phenylethanol dehydrogenase. ebi.ac.ukebi.ac.uk A gene for the thiolase responsible for the final cleavage of this compound into acetyl-CoA and benzoyl-CoA was noted to be missing from the primary ethylbenzene gene cluster. researchgate.netcsic.es

In Aromatoleum evansii (formerly Azoarcus evansii), distinct gene clusters are responsible for aerobic and anaerobic degradation pathways. frontiersin.orgnih.gov The aerobic pathway utilizes the box gene cluster, which includes boxA (benzoyl-CoA-2,3-epoxidase), boxB (benzoyl-CoA-2,3-epoxidase), and boxC (benzoyl-CoA-dihydrodiol lyase). frontiersin.orgnih.gov The anaerobic pathway involves a separate cluster containing the genes for benzoyl-CoA reductase. frontiersin.orgnih.gov

The biosynthesis of the polyketide antibiotic enterocin (B1671362) in "Streptomyces maritimus" uses benzoyl-CoA as a starter unit. nih.gov The genes for its formation are part of the enterocin (enc) biosynthetic gene cluster. nih.gov This includes fatty acid β-oxidation-related genes encH (a unique bifunctional enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase), encI (enoyl-CoA hydratase), and encJ (β-oxoacyl-CoA thiolase), as well as encP (phenylalanine ammonia-lyase) and encN (benzoate-CoA ligase). nih.gov

Different bacteria exhibit varied arrangements for related pathways that converge on benzoyl-CoA. In Rhodopseudomonas palustris, the hba gene cluster, involved in 4-hydroxybenzoate (B8730719) catabolism, is located adjacent to the bad genes of the benzoyl-CoA pathway, forming a supraoperonic cluster. researchgate.netcsic.es In Thauera aromatica, the hcrCBA genes encode the 4-hydroxybenzoyl-CoA reductase but are not located near the benzoate-CoA ligase gene. researchgate.net

The following table summarizes key gene clusters involved in metabolic pathways related to this compound.

| Organism | Gene/Cluster Name | Encoded Enzymes/Function | Pathway |

| Azoarcus-like strain EbN1 | apc1-5 | Acetophenone carboxylase subunits | Anaerobic ethylbenzene degradation |

| bal | Benzoylacetate CoA-ligase | Anaerobic ethylbenzene degradation | |

| ebdABCD, ped | Ethylbenzene dehydrogenase, (S)-1-phenylethanol dehydrogenase | Anaerobic ethylbenzene degradation | |

| Aromatoleum evansii | box cluster (boxA,B,C) | Benzoyl-CoA epoxidase, Benzoyl-CoA-dihydrodiol lyase | Aerobic benzoate (B1203000) degradation |

| bzd cluster | Benzoyl-CoA reductase subunits | Anaerobic benzoate degradation | |

| "Streptomyces maritimus" | enc cluster (encH,I,J,P) | Phenylalanine ammonia-lyase, β-oxidation enzymes | Enterocin biosynthesis (Benzoyl-CoA formation) |

| Rhodopseudomonas palustris | hba cluster | 4-hydroxybenzoyl-CoA reductase | 4-hydroxybenzoate degradation |

| Thauera aromatica | hcr cluster | 4-hydroxybenzoyl-CoA reductase | 4-hydroxybenzoate degradation |

Transcriptional Regulation and Inducers

The expression of gene clusters for this compound pathways is controlled by a sophisticated network of transcriptional regulators that respond to specific chemical inducers, ensuring that the metabolic machinery is produced only when needed. nih.govresearchgate.net

In the context of aerobic benzoate degradation in Aromatoleum evansii, the box gene cluster is regulated by the product of the boxR gene, a transcriptional regulator from the XRE family. frontiersin.orgnih.gov Similarly, the anaerobic bzd gene cluster is controlled by bzdR, which shares the same protein architecture as BoxR. frontiersin.orgnih.gov In Rhodopseudomonas palustris, the transcriptional regulator BadM is involved in controlling the benzoyl-CoA pathway. nih.gov

Regulation in Aromatoleum species is often mediated by repressors from the TetR family. researchgate.net In Aromatoleum sp. CIB, the hbdR gene encodes a dimeric transcriptional repressor that controls three catabolic operons involved in 3-hydroxybenzoate degradation. researchgate.net The repressive action of HbdR is alleviated by the effector molecules 3-hydroxybenzoyl-CoA and benzoyl-CoA. researchgate.net In Aromatoleum aromaticum EbN1, another TetR-type repressor, PprR, is thought to sense the coenzyme A thioesters of lignin-derived 3-phenylpropanoids, which act as inducers for their own degradation pathway. researchgate.net

The anaerobic degradation of ethylbenzene in strain EbN1 is also subject to complex regulation. ebi.ac.uknih.govebi.ac.uk Transcriptional profiling revealed that growth on ethylbenzene leads to a significant up-regulation of the ebd, ped, apc, and bal genes. asm.orgmpg.de The product of the initial activation step, benzoyl-CoA, often serves as a key inducing molecule for the entire pathway. researchgate.net In Azoarcus evansii, benzoate induces a single benzoate-CoA ligase, and the resulting benzoyl-CoA triggers the expression of the downstream pathway. researchgate.net In addition to specific inducers, broader environmental conditions play a role. For instance, the expression of the hbd genes in Aromatoleum sp. CIB is also induced under anaerobic conditions through the action of the AcpR transcriptional activator. researchgate.net

The table below details some of the known regulatory systems.

| Regulator | Regulator Family | Target Genes/Operon | Organism | Inducer(s)/Effector(s) |

| BoxR | XRE | box operon | Aromatoleum evansii | Benzoyl-CoA (inferred) |

| BzdR | XRE | bzd operon | Aromatoleum evansii | Benzoyl-CoA (inferred) |

| HbdR | TetR | hbd operons | Aromatoleum sp. CIB | 3-Hydroxybenzoyl-CoA, Benzoyl-CoA |

| PprR | TetR | ppr operon | Aromatoleum aromaticum EbN1 | CoA-thioesters of 3-phenylpropanoids |

| BadM | Unknown | bad genes | Rhodopseudomonas palustris | Benzoate (inferred) |

| AcpR | Unknown | hbd operons | Aromatoleum sp. CIB | Anoxia |

Evolutionary Analysis of Pathway Enzymes

The enzymes involved in this compound metabolism show significant evolutionary diversity, reflecting their adaptation to various substrates and ecological niches. frontiersin.orgnih.gov Phylogenetic analysis of key enzymes provides insights into the origin and spread of these catabolic pathways. nih.govnih.gov

Benzoyl-CoA reductase, a central enzyme in anaerobic aromatic degradation, exhibits notable sequence divergence. nih.gov Its genes can be classified into at least two major types: the bcr type, found in bacteria like Thauera aromatica and Rhodopseudomonas palustris, and the bzd type, identified in Azoarcus evansii. nih.gov This phylogenetic distinction serves as a useful genetic marker to identify and differentiate bacterial populations capable of anaerobic aromatic degradation in various environments. nih.gov

Similarly, benzoate-CoA ligase (BCL), which catalyzes the initial activation of benzoate to benzoyl-CoA, belongs to the large Class I superfamily of adenylate-forming enzymes. frontiersin.orgnih.gov Bioinformatic studies have identified conserved motifs that are exclusive to BCLs, allowing them to be distinguished from other aryl-CoA ligases. nih.govfrontiersin.org The phylogenetic analysis of BCLs, combined with the genomic context of their encoding genes, has been used to predict whether a bacterium employs an aerobic, anaerobic, or a hybrid pathway for benzoyl-CoA degradation. frontiersin.orgnih.gov

The evolution of these pathways may be rooted in ancient geochemistry. The core reactions of the acetyl-CoA pathway, which is fundamental to the metabolism of many anaerobes, can be catalyzed non-enzymatically by certain metal alloys found in hydrothermal vents. nih.gov This suggests that the enzymatic pathways may have evolved by patterning themselves along these pre-existing, naturally occurring chemical reactions. nih.gov

The thioesterase from the box gene cluster of A. evansii, which hydrolyzes benzoyl-CoA, is proposed to be the prototype of a new subfamily within the hotdog fold enzyme superfamily, highlighting the ongoing discovery of evolutionary novelty within these pathways. nih.gov Phylogenetic analyses of related enzymes, like CoA-transferases, indicate that specific functionalities have evolved multiple times independently (convergent evolution) across different bacterial lineages. researchgate.net

Functional Redundancy and Paralogous Genes

A notable feature of the genetics of this compound pathways is the presence of functional redundancy and paralogous genes in the genomes of several bacteria. frontiersin.orgnih.gov This genetic duplication is thought to provide metabolic flexibility, allowing organisms to fine-tune their catabolic strategies in response to different substrates or environmental conditions. nih.govfrontiersin.org

Several Betaproteobacteria possess multiple functional copies of the benzoate-CoA ligase (BCL) gene. frontiersin.orgnih.gov For example, Aromatoleum aromaticum EbN1 and Thauera aromatica each have two BCL genes located in different parts of their chromosome. These copies colocalize with different catabolic gene clusters, one with the aerobic box genes and the other with the anaerobic benzoate degradation genes, enabling the bacteria to metabolize benzoate under different oxygen conditions. frontiersin.orgnih.gov

Burkholderia xenovorans LB400 displays a different arrangement, with two copies of the BCL and box pathway genes located on separate replicons: one on the main chromosome and the other on a megaplasmid. frontiersin.orgnih.gov Proteomic analysis has shown that these paralogous pathways are differentially regulated depending on the growth phase and the available substrates. frontiersin.orgnih.gov

Functional substitution by enzymes from primary metabolism has also been observed. nih.gov In "Streptomyces maritimus", the β-oxidation-related genes encH, encI, and encJ are involved in benzoyl-CoA formation for enterocin biosynthesis. nih.gov While their inactivation reduces the yield of the final product, it does not abolish it completely. nih.gov This suggests that homologous enzymes from the bacterium's primary fatty acid metabolism can partially compensate for their loss, demonstrating a level of functional crosstalk between specialized and central metabolic pathways. nih.gov

In some cases, a paralogous gene cluster may supply a missing enzymatic function. In Azoarcus sp. strain EbN1, a paralogous operon, which is induced by p-cresol (B1678582) rather than ethylbenzene, is thought to encode the this compound thiolase that was missing from the main ethylbenzene degradation gene cluster. researchgate.net

The table below highlights examples of bacteria with paralogous genes related to benzoyl-CoA metabolism.

| Organism | Paralogous Gene(s) | Genomic Location | Proposed Function/Significance |

| Aromatoleum aromaticum EbN1 | Benzoate-CoA Ligase (BCL) | Two copies on the same chromosome | Enables both aerobic and anaerobic benzoate degradation |

| Thauera aromatica | Benzoate-CoA Ligase (BCL) | Two copies on the same chromosome | Enables both aerobic and anaerobic benzoate degradation |

| Burkholderia xenovorans LB400 | Benzoate-CoA Ligase (BCL) & box pathway | Main chromosome and a megaplasmid | Differential regulation based on growth phase and substrate |

| "Streptomyces maritimus" | β-oxidation enzymes (e.g., from fatty acid metabolism) | Primary metabolism gene loci | Functional substitution for encH,I,J in benzoyl-CoA synthesis |

| Azoarcus sp. strain EbN1 | Thiolase | Paralogous operon induced by p-cresol | May complete the ethylbenzene degradation pathway |

Advanced Research Methodologies for Studying Benzoylacetyl Coa

Spectrophotometric Assays for Enzyme Activity

Spectrophotometric assays are fundamental for quantifying the activity of enzymes that produce or consume benzoylacetyl-CoA. These assays measure the change in light absorbance as a substrate is converted to a product, allowing for the determination of reaction rates.

A common strategy is to monitor the activity of enzymes involved in the β-oxidation pathway, where this compound is an intermediate. For instance, the activity of acyl-CoA oxidases can be determined by measuring the formation of hydrogen peroxide (H₂O₂), a byproduct of the reaction. creative-enzymes.com This is often achieved by coupling the H₂O₂ production to a secondary reaction that generates a colored product, which can be measured spectrophotometrically at a specific wavelength, such as 420 nm. creative-enzymes.com

Another approach involves monitoring the change in absorbance of the thioester bond present in acyl-CoA molecules. The hydrolysis of this bond can be followed by measuring the decrease in absorption at 233 mµ. umich.edu For enzymes that use NAD(P)H as a cofactor, their activity can be assayed by monitoring the decrease in absorbance at 340 nm as NAD(P)H is oxidized to NAD(P)⁺. A coupled photometric assay has been developed for acetyl-CoA carboxylase, which produces malonyl-CoA. This assay links the carboxylation of acetyl-CoA to the NADPH-dependent reduction of the product, catalyzed by a recombinant malonyl-CoA reductase. nih.govresearchgate.net

In the context of the anaerobic degradation of ethylbenzene (B125841), where this compound is an intermediate, the activity of benzoyl-CoA reductase can be measured. A spectrophotometric assay for this enzyme was developed that depends on the presence of MgATP and a strong reductant. nih.gov Furthermore, the activity of enoyl-CoA hydratases, which are involved in related pathways, can be assayed by monitoring the dehydration of 3-hydroxy-3-phenylpropionyl-CoA to cinnamoyl-CoA, which results in an increase in absorbance at 308 nm. ebi.ac.uk

Table 1: Spectrophotometric Assays Relevant to this compound Metabolism

| Enzyme/Reaction | Principle | Wavelength (nm) | Reference |

|---|---|---|---|

| Acyl-CoA Oxidase | Measurement of H₂O₂ formation in a coupled reaction. | 420 | creative-enzymes.com |

| Thioesterase/Thiolase | Decrease in absorbance due to thioester bond hydrolysis. | 233 | umich.edu |

| NAD(P)H-dependent Dehydrogenases | Oxidation of NAD(P)H to NAD(P)⁺. | 340 | nih.gov |

| Enoyl-CoA Hydratase | Formation of cinnamoyl-CoA from 3-hydroxy-3-phenylpropionyl-CoA. | 308 | ebi.ac.uk |

| Benzoyl-CoA Reductase | ATP-dependent reduction of benzoyl-CoA. | Varies | nih.gov |

Isotopic Labeling Studies (e.g., ²H-, ¹³C-labeling)

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules and elucidating complex biosynthetic and degradation pathways. By introducing atoms with a heavier, stable isotope (like deuterium (B1214612), ²H, or carbon-13, ¹³C) into a precursor molecule, researchers can follow the journey of these labeled atoms through a series of biochemical reactions.

In the context of benzoyl-CoA biosynthesis, feeding experiments using ²H- and ¹³C-labeled intermediates have been crucial. These studies helped to establish that in some bacteria, benzoyl-CoA is synthesized from phenylalanine through a pathway that resembles β-oxidation, a process more commonly associated with fatty acid metabolism. nih.gov

Similarly, in studies of anaerobic ethylbenzene degradation, deuterated p-ethylphenol was used to confirm the identity of proposed metabolic intermediates. researchgate.net The presence of the deuterium label in downstream compounds provides direct evidence of the metabolic linkage. While not directly studying this compound, research on fatty acid oxidation utilizes deuterium and ¹³C-labeled fatty acids to measure their metabolism into acetyl-CoA, which is a cleavage product of this compound. metsol.com These studies highlight the utility of isotope tracers in understanding CoA thioester metabolism, including potential label sequestration into other molecules like ketone bodies. metsol.com

Table 2: Applications of Isotopic Labeling in this compound Related Research

| Isotope(s) | Precursor | Organism/System | Finding | Reference(s) |

|---|---|---|---|---|

| ²H, ¹³C | Phenylalanine intermediates | "Streptomyces maritimus" | Elucidated a plant-like, β-oxidative pathway for benzoyl-CoA biosynthesis. | nih.gov |

| ²H | p-Ethylphenol | Denitrifying bacteria | Confirmed intermediates in the anaerobic degradation pathway leading to benzoyl-CoA. | researchgate.net |

| ¹³C | Butane | Marine hydrocarbon seeps | Identified microorganisms involved in short-chain alkane degradation. | karger.com |

| ¹³C, ²H | Fatty acids | Humans | Validated methods for measuring dietary fat oxidation to acetyl-CoA. | metsol.com |

Proteomic and Gene Expression Analyses (e.g., N-terminal sequencing, gel electrophoresis)

Proteomic and gene expression analyses are essential for identifying the specific proteins and genes involved in the metabolism of this compound. These techniques allow researchers to see which proteins are present or upregulated under conditions where this compound is being metabolized.

Two-dimensional gel electrophoresis (2-DE) has been instrumental in this area. researchgate.netnih.gov This technique separates proteins from a cell extract based on two properties, such as isoelectric point and molecular weight, creating a "map" of the proteome. By comparing the 2-DE maps of bacteria grown on different substrates (e.g., ethylbenzene versus a control substrate), researchers can identify protein spots that are uniquely present or more abundant during ethylbenzene degradation. nih.govresearchgate.net

Once identified, these protein spots can be excised from the gel, and the protein can be identified using techniques like N-terminal sequencing or mass spectrometry. nih.govnih.gov For example, N-terminal sequencing of proteins that were specifically formed during the growth of Azoarcus sp. strain EbN1 on ethylbenzene led to the identification of genes encoding subunits of acetophenone (B1666503) carboxylase and a putative benzoylacetate CoA-ligase, enzymes that directly precede and form this compound in the pathway. ebi.ac.uknih.govresearchgate.net

Gene expression analyses, often performed in parallel, provide complementary information. Techniques like DNA microarrays or real-time reverse transcription-PCR (RT-PCR) can reveal which genes are transcribed at higher levels, corroborating the proteomic findings and helping to delineate the regulatory networks that control the pathway. nih.gov

Table 3: Proteins and Genes in this compound Metabolism Identified via Proteomics

| Protein/Gene | Organism | Identification Method | Function in Pathway | Reference(s) |

|---|---|---|---|---|

| Acetophenone carboxylase (Apc1-5) | Azoarcus sp. strain EbN1 | 2-DE, N-terminal sequencing | Carboxylates acetophenone to form benzoylacetate. | nih.govresearchgate.netnih.gov |

| Benzoylacetate CoA-ligase (Bal) | Azoarcus sp. strain EbN1 | Sequence similarity, co-transcription analysis | Activates benzoylacetate to this compound. | ebi.ac.uknih.govnih.gov |

| Ethylbenzene dehydrogenase (Ebd) | Azoarcus sp. strain EbN1 | 2-DE, N-terminal sequencing | Initiates ethylbenzene degradation upstream of this compound formation. | nih.govnih.gov |

| (S)-1-phenylethanol dehydrogenase (Ped) | Azoarcus sp. strain EbN1 | Gene sequencing, motif analysis | Oxidizes (S)-1-phenylethanol to acetophenone. | nih.govnih.gov |

Genetic Manipulation and Mutant Analysis

Genetic manipulation provides direct evidence for the function of specific genes in the this compound metabolic pathways. By intentionally disrupting or deleting a gene (creating a mutant), researchers can observe the effect on the organism's metabolism.

Target-directed mutagenesis is a key technique in this field. It involves methods like single-crossover homologous recombination to inactivate a specific gene. The resulting mutant is then analyzed for its ability to grow on certain substrates or to produce specific metabolites. For instance, in the bacterium "Streptomyces maritimus," genes suspected to be involved in the biosynthesis of benzoyl-CoA were disrupted. nih.gov Analysis of these mutants revealed that while a phenylalanine ammonia-lyase (encP) was absolutely essential for producing a benzoyl-CoA-derived antibiotic, the disruption of fatty acid β-oxidation-related genes (encH, -I, and -J) only reduced the yield, suggesting functional redundancy with other enzymes in the primary metabolism. nih.gov

Similarly, the creation of an unmarked in-frame deletion of a transcriptional repressor gene (pprR) in Aromatoleum aromaticum EbN1 was used to verify its regulatory role in the anaerobic degradation of 3-phenylpropanoids, a pathway that can lead to this compound. asm.org The mutant showed increased transcription of the degradation pathway genes, confirming the repressor function of the deleted gene. asm.org These "loss-of-function" experiments are crucial for assigning a definitive role to a gene within a metabolic network.

Table 4: Examples of Genetic Manipulation in this compound Related Pathways

| Gene(s) Manipulated | Organism | Method | Phenotype/Result | Reference |

|---|---|---|---|---|

| encP, encH, encI, encJ, encN | "Streptomyces maritimus" | Target-directed mutagenesis | encP inactivation abolished production of a benzoyl-CoA-primed antibiotic; encH/I/J disruption reduced yield. | nih.gov |

| pprR (transcriptional repressor) | Aromatoleum aromaticum EbN1 | Unmarked in-frame deletion | Increased transcript levels of 3-phenylpropanoid degradation genes. | asm.org |

| bcr and bzd type genes | Various denitrifying isolates | PCR amplification with degenerate primers | Detected genetic capability for anaerobic aromatic compound degradation. | nih.gov |

NMR Spectroscopy and Mass Spectrometry for Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for the identification and quantification of metabolic intermediates like this compound. slu.se

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers exceptional sensitivity and selectivity for detecting and quantifying acyl-CoA species. nih.gov This method separates metabolites in a sample before they enter the mass spectrometer, which then measures the mass-to-charge ratio of the molecules and their fragments. This allows for the identification and quantification of not only this compound but also its biosynthetic precursors and downstream products, even at low intracellular concentrations. nih.gov The PubChem database contains experimental mass spectral data for this compound, providing a reference for its identification. nih.gov Gas chromatography-mass spectrometry (GC-MS) has also been used to confirm the formation of intermediates in related degradation pathways. researchgate.net

NMR spectroscopy provides detailed structural information. measurlabs.com While less sensitive than MS, NMR can unambiguously determine the chemical structure of a molecule in solution. uw.edu Techniques like one-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC) can be used to identify CoA, acetyl-CoA, and other related metabolites in tissue extracts by analyzing the chemical shifts and coupling patterns of their protons. uw.edu This structural confirmation is vital for validating the identity of intermediates proposed by other methods.

Table 5: Application of MS and NMR in this compound Research

| Technique | Application | Key Findings/Capabilities | Reference(s) |

|---|---|---|---|

| LC-MS/MS | Quantification of short-chain acyl-CoAs and biosynthetic precursors. | High sensitivity and selectivity; allows simultaneous measurement of multiple pathway intermediates. | nih.gov |

| GC-MS | Confirmation of metabolic intermediates. | Confirmed substrate-specific formation of intermediates in p-ethylphenol degradation. | researchgate.net |

| ¹H NMR | Identification and quantification of CoA and acetyl-CoA. | Provides absolute concentrations and structural confirmation of CoA thioesters in tissue extracts. | uw.edu |

| 2D NMR (COSY, HSQC, etc.) | Structural elucidation of metabolites. | Confirms the connectivity of atoms within a molecule, providing unambiguous identification. | measurlabs.comuw.edu |

Bioinformatic Approaches for Pathway Identification

Bioinformatic approaches use computational tools to analyze genomic and proteomic data, enabling the prediction and identification of metabolic pathways, including those involving this compound. mdpi.com These in silico methods are crucial for making sense of the vast amount of data generated by high-throughput sequencing projects.

A key strategy is the identification of genes encoding pathway enzymes by searching for sequence homology to known enzymes. For example, by using the sequences of known benzoate-CoA ligases (BCLs), researchers can scan entire bacterial genomes to find putative BCL genes. frontiersin.orgnih.gov This process can be refined by identifying conserved sequence motifs that are exclusive to the enzyme family of interest, which helps to distinguish true orthologs from other related enzymes. nih.govnih.gov

Another powerful bioinformatic tool is the analysis of genomic context. frontiersin.org Genes for enzymes in a specific metabolic pathway are often located together in the genome in clusters called operons. frontiersin.org By identifying a gene for one enzyme of the benzoyl-CoA pathway, bioinformatic tools can then examine the neighboring genes to find candidates for the other steps in the pathway. This approach has been used to identify genes for regulatory systems, such as transcriptional regulators and transporters, that are associated with the ethylbenzene degradation pathway. researchgate.netebi.ac.uk Phylogenetic analysis is also used to understand the evolutionary relationships between different enzymes and to predict their function, for instance, in distinguishing between aerobic and anaerobic degradation pathways. nih.govnih.gov

Table 6: Bioinformatic Tools and Their Application in this compound Pathway Analysis

| Bioinformatic Method | Purpose | Example Application | Reference(s) |

|---|---|---|---|

| Homology Searching (e.g., BLAST) | Identify potential genes based on sequence similarity. | Searching for benzoate-CoA ligase (BCL) and benzoyl-CoA reductase genes in bacterial genomes. | nih.govfrontiersin.org |

| Conserved Motif Identification (e.g., MEME) | Improve accuracy of enzyme identification. | Identified two motifs exclusive to BCLs, helping to discern them from other aryl-CoA ligases. | nih.gov |

| Genomic Context Analysis | Identify functionally related genes (operons). | Found that genes for lower metabolic pathways are often arranged as operons with BCL genes. | frontiersin.org |

| Phylogenetic Analysis | Study evolutionary relationships and predict function. | Grouped benzoyl-CoA reductase sequences into distinct types (bcr vs. bzd) and predicted oxygen requirements. | nih.govnih.gov |

| Pathway/Gene Set Enrichment Analysis | Identify significantly impacted biological pathways from gene expression data. | Used to analyze differentially expressed genes in various conditions to find relevant pathways. | mdpi.comfrontiersin.org |

Q & A

Q. How can researchers design reproducible experiments for synthesizing benzoylacetyl-CoA?

To ensure reproducibility, experimental protocols must include:

- Detailed synthesis steps (e.g., reagent stoichiometry, reaction conditions such as temperature and pH) .

- Characterization data (e.g., NMR, HPLC, or mass spectrometry) for both intermediates and final products, with references to established methods for known compounds .

- Supplementary materials for extended datasets (e.g., purity profiles, side-product analyses), ensuring transparency .

Q. What computational methods are effective for modeling this compound’s biochemical interactions?

- Molecular dynamics simulations to study enzyme-substrate binding kinetics, validated against experimental data (e.g., crystallographic structures) .

- Docking software (e.g., AutoDock Vina) to predict interactions with acyl-CoA dehydrogenases, followed by energy minimization protocols .

- Quantum mechanics/molecular mechanics (QM/MM) for analyzing electron transfer mechanisms in catalytic reactions .

Q. How should researchers conduct literature reviews to identify gaps in this compound studies?

- Prioritize primary sources (e.g., peer-reviewed journals) over reviews or handbooks, focusing on enzymatic pathways like fatty acid β-oxidation .

- Use databases (e.g., PubMed, SciFinder) with search terms such as “this compound metabolism” and “thiolase kinetics” .

- Cross-reference citations to map conflicting findings (e.g., substrate specificity variations across species) .

Advanced Research Questions

Q. How can contradictory data on this compound’s enzymatic activity be systematically resolved?

- Contradiction analysis : Identify variables (e.g., assay pH, cofactor concentrations) that differ between studies .

- Iterative testing : Replicate experiments under standardized conditions (e.g., 37°C, 5 mM Mg²⁺) to isolate confounding factors .

- Statistical validation : Apply ANOVA or mixed-effects models to assess variability between datasets .

Q. What strategies ensure data integrity in longitudinal studies of this compound metabolism?

- ALCOA criteria : Ensure data is Attributable, Legible, Contemporaneous, Original, and Accurate (e.g., real-time logging of spectrophotometric readings) .

- Audit trails : Document deviations (e.g., instrument calibration drifts) and corrective actions .

- Metadata tagging : Link raw data (e.g., LC-MS files) to experimental conditions for traceability .

Q. How can researchers design multi-step experiments to elucidate this compound’s role in hybrid polyketide pathways?

- Milestone-driven frameworks : Break the study into phases: (1) in vitro reconstitution of enzymes, (2) isotopic labeling to track carbon flux, (3) kinetic profiling .

- Constraint-based modeling : Use tools like COBRApy to simulate pathway bottlenecks and optimize reaction conditions .

- Interdisciplinary validation : Combine enzymology data with transcriptomic profiling of producing organisms (e.g., Streptomyces) .

Methodological Considerations

- Data integration : Combine primary experimental results (e.g., enzyme kinetics) with secondary data (e.g., structural databases) to validate hypotheses .

- Ethical documentation : Avoid "file drawer bias" by archiving negative results (e.g., failed catalysis attempts) in supplementary materials .

- Citation rigor : Reference original methodologies (e.g., Bradford assay for protein quantification) rather than review articles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.